molecular formula C8H12O4 B8215759 ethyl (2R)-3-oxooxane-2-carboxylate

ethyl (2R)-3-oxooxane-2-carboxylate

Cat. No.: B8215759
M. Wt: 172.18 g/mol
InChI Key: NDFQAZPUWNIQNX-SSDOTTSWSA-N
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Description

Ethyl (2R)-3-oxooxane-2-carboxylate is a chiral bicyclic ester characterized by a six-membered oxane (tetrahydropyran) ring with a ketone group at position 3 and an ethyl ester moiety at position 2. The (2R) stereochemistry confers distinct reactivity and biological properties. This compound is often utilized as a synthetic intermediate in organic synthesis, particularly for constructing complex heterocycles or bioactive molecules. Its structural features—such as the rigid oxane ring and electron-withdrawing ketone group—influence its stability, solubility, and interactions in chemical reactions .

Properties

IUPAC Name

ethyl (2R)-3-oxooxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFQAZPUWNIQNX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C(=O)CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Gamma-Valerolactone Derivatives

Gamma-valerolactone (GVL), a five-membered lactone, shares functional similarities with ethyl (2R)-3-oxooxane-2-carboxylate, such as a cyclic ester backbone. However, key differences include:

  • Ring Size : GVL has a five-membered ring, while the target compound’s six-membered oxane ring reduces ring strain, enhancing thermal stability.
  • Substituents : GVL lacks the ketone group at position 3 and the ethyl ester side chain, making it less electrophilic.
Property This compound Gamma-Valerolactone (GVL)
Ring Size 6-membered oxane 5-membered lactone
Functional Groups Ketone (C3), ethyl ester (C2) Lactone
Stereochemistry Chiral (2R) Non-chiral
Applications Synthetic intermediate Green solvent, fuel additive

GVL derivatives, such as 5-(3',4',5'-trihydroxyphenyl)-gamma-valerolactone-O-methyl-4'-O-glucuronide, exhibit metabolic roles in plant systems but differ significantly in polarity due to glucuronidation .

Chromen-4-one Derivatives

Compounds like (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-{2-hydroxy-6-methoxy-4-[(5-oxooxolan-2-yl)methyl]phenoxy}oxane-2-carboxylic acid () feature fused aromatic systems (e.g., chromen-4-one) and multiple hydroxyl groups. These are structurally more complex but share the oxane ring and ketone functionality. Key distinctions include:

  • Aromaticity: Chromen-4-one derivatives possess conjugated π-systems, enabling UV absorption and antioxidant activity, unlike the non-aromatic target compound.
  • Solubility : The hydroxyl and glucuronide groups in chromen derivatives enhance water solubility, whereas the ethyl ester in the target compound favors organic solvents .

Oxane-Based Glucuronides

Compounds such as those described in incorporate glucuronic acid moieties, which are critical for detoxification pathways in mammals. Unlike this compound, these derivatives:

  • Metabolic Role : Serve as phase II metabolites, facilitating excretion.
  • Polarity : Glucuronidation increases hydrophilicity, contrasting with the lipophilic ethyl ester group in the target compound .

Research Findings and Functional Implications

  • Reactivity : The ketone at C3 in this compound participates in nucleophilic additions, enabling synthesis of alcohols or amines, a feature absent in simpler lactones like GVL.
  • Biological Activity : While chromen-4-one derivatives exhibit antioxidant and anti-inflammatory properties, the target compound’s bioactivity remains understudied but may relate to its use as a precursor in drug design.
  • Stability : The six-membered oxane ring confers greater hydrolytic stability compared to five-membered lactones, as observed in accelerated degradation studies of similar esters .

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